molecular formula C20H24N2O3S B11569441 1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole

1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole

Cat. No.: B11569441
M. Wt: 372.5 g/mol
InChI Key: RCZABWGBEXZSTJ-UHFFFAOYSA-N
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Description

1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole involves several steps, starting with the preparation of the benzimidazole core. The process typically includes:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonation of the benzimidazole core using sulfonyl chlorides in the presence of a base.

    Ethoxy and methylethyl substitutions: These groups are introduced through electrophilic aromatic substitution reactions, using appropriate reagents and catalysts.

Industrial production methods may involve optimizing these steps to increase yield and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting sulfonyl groups to thiols.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the aromatic rings provide additional binding affinity through π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the benzimidazole core with the sulfonyl group and specific substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C20H24N2O3S/c1-6-25-19-8-7-16(13(2)3)11-20(19)26(23,24)22-12-21-17-9-14(4)15(5)10-18(17)22/h7-13H,6H2,1-5H3

InChI Key

RCZABWGBEXZSTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C

Origin of Product

United States

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